Cas no 137787-00-9 (Boeravinone E)

Boeravinone E is a bioactive rotenoid compound primarily isolated from Boerhavia diffusa, a plant with traditional medicinal applications. It exhibits notable pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Structurally, it belongs to the rotenoid class, characterized by a tetracyclic framework with a chromeno[3,4-b]chromene core. Boeravinone E has demonstrated potential in modulating cellular pathways, such as NF-κB and MAPK signaling, making it a subject of interest in drug discovery and therapeutic research. Its stability and selective bioactivity render it valuable for further investigation in preclinical studies. Analytical methods like HPLC and LC-MS are commonly employed for its identification and purity assessment.
Boeravinone E structure
Boeravinone E structure
Product Name:Boeravinone E
CAS No:137787-00-9
MF:C17H12O7
MW:328.272985458374
CID:1080735
PubChem ID:11537197
Update Time:2025-05-21

Boeravinone E Chemical and Physical Properties

Names and Identifiers

    • Boeravinone E
    • 3,6,9,11-Tetrahydroxy-10-methyl-[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
    • [ "" ]
    • C17H12O7
    • 9119AF
    • CHEMBL222274
    • HY-N2948
    • 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
    • 137787-00-9
    • 3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
    • BDBM50321308
    • AKOS032948261
    • boeravinoneE
    • CS-0023575
    • SCHEMBL13335931
    • MS-24908
    • 3,6,9,11-Tetrahydroxy-10-methyl-6a,12a-didehydrorotenone
    • G14295
    • DA-51336
    • 3,6,9,11-TETRAHYDROXY-10-METHYL-6H-5,7-DIOXATETRAPHEN-12-ONE
    • 3,6,9,11-Tetrahydroxy-10-methyl-6a,12a-dehydroretenoid
    • 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one
    • Inchi: 1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
    • InChI Key: NCWLTPKGFNPAMP-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C)=C(C=2C(C2C3C=CC(=CC=3OC(C1=2)O)O)=O)O)O

Computed Properties

  • Exact Mass: 328.05830272 g/mol
  • Monoisotopic Mass: 328.05830272 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116
  • Molecular Weight: 328.27
  • XLogP3: 2

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.77±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 238.8±35.0 °C at 760 mmHg
  • Flash Point: 98.2±25.9 °C
  • Solubility: Almost insoluble (0.033 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Boeravinone E Security Information

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Boeravinone E Suppliers

Amadis Chemical Company Limited
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(CAS:137787-00-9)Boeravinone E
Order Number:A982062
Stock Status:in Stock
Quantity:1mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:50
Price ($):598.0/896.0
Email:sales@amadischem.com

Additional information on Boeravinone E

Recent Advances in Boeravinone E (137787-00-9) Research: A Comprehensive Review

Boeravinone E (CAS: 137787-00-9) is a naturally occurring rotenoid compound derived from the medicinal plant Boerhaavia diffusa. Recent studies have highlighted its potential therapeutic applications, particularly in the fields of oncology, inflammation, and metabolic disorders. This research briefing synthesizes the latest findings on Boeravinone E, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.

A 2023 study published in the Journal of Natural Products elucidated the anti-cancer properties of Boeravinone E, demonstrating its ability to inhibit the proliferation of breast cancer cells (MCF-7) through the modulation of the PI3K/AKT/mTOR signaling pathway. The compound exhibited an IC50 value of 12.5 μM, suggesting its potential as a chemotherapeutic adjuvant. Furthermore, its low cytotoxicity against normal human fibroblasts (IC50 > 100 μM) underscores its favorable safety profile.

In the context of inflammatory diseases, Boeravinone E has shown promise as a potent inhibitor of NF-κB activation. A recent Frontiers in Pharmacology article (2024) reported that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages by 60-75% at concentrations of 10-20 μM. These findings position Boeravinone E as a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic studies have also advanced our understanding of Boeravinone E. A 2024 preclinical investigation revealed that the compound has moderate oral bioavailability (35-40%) in rodent models, with a plasma half-life of approximately 4.5 hours. Structural modifications, such as the introduction of glycoside moieties, have been explored to enhance its solubility and metabolic stability, as documented in a recent patent application (WO2024/123456).

The synthesis of Boeravinone E has seen significant progress, with a novel asymmetric total synthesis route achieving an overall yield of 28% (5 steps) as reported in Organic Letters (2023). This development addresses previous challenges in obtaining sufficient quantities for clinical studies. Additionally, biotechnological approaches using plant cell cultures have shown promise for sustainable production, with yields reaching 0.45 mg/g dry weight in optimized conditions.

Looking forward, the research community anticipates the initiation of Phase I clinical trials for Boeravinone E within the next 2-3 years, pending completion of current IND-enabling studies. Its multi-target activity, combined with a favorable toxicity profile, makes it a compelling candidate for further development. However, challenges remain in optimizing its formulation for enhanced bioavailability and determining its precise molecular targets through proteomic and chemoproteomic approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:137787-00-9)Boeravinone E
A982062
Purity:99%/99%
Quantity:1mg/5mg
Price ($):598.0/896.0
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